![molecular formula C6H2Br2S2 B1267018 2,5-Dibromothieno[2,3-b]thiophene CAS No. 25121-86-2](/img/structure/B1267018.png)
2,5-Dibromothieno[2,3-b]thiophene
Overview
Description
2,5-Dibromothieno[2,3-b]thiophene is a heterocyclic compound that features a fused thiophene ring system with two bromine atoms at the 2 and 5 positions
Mechanism of Action
Target of Action
2,5-Dibromothieno[2,3-b]thiophene is primarily used as an intermediate in the synthesis of organic optoelectronic materials and semiconductor materials . Its primary targets are the organic molecules in these materials, where it contributes to their conductive and optical properties .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically bromination reactions . It is incorporated into larger molecular structures, altering their conductive and optical properties .
Biochemical Pathways
The optoelectronic materials it helps create can be used in various applications, including organic thin-film solar cells and organic light-emitting diodes .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and should be stored at temperatures below -20°c .
Result of Action
The incorporation of this compound into organic optoelectronic materials results in materials with enhanced conductive and optical properties . These materials can exhibit improved performance in devices such as solar cells and light-emitting diodes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . Proper storage conditions are necessary to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2,5-Dibromothieno[2,3-b]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impacts. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation. In vitro and in vivo studies have also indicated that long-term exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromothieno[2,3-b]thiophene can be synthesized through the bromination of thieno[2,3-b]thiophene. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature or under cooling conditions to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like butyllithium, followed by quenching with electrophilic reagents
Polymerization: The compound can polymerize through debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Butyllithium: Used for lithiation and subsequent substitution reactions.
Nickel Compounds: Catalysts for polymerization reactions.
Major Products:
Substituted Thieno[2,3-b]thiophenes: Formed through substitution reactions.
Poly(2,5-thienylene): Formed through polymerization reactions.
Scientific Research Applications
2,5-Dibromothieno[2,3-b]thiophene has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the preparation of fused oligothienoacenes, which have unique electronic properties.
Chemical Synthesis: Serves as a precursor for various substituted thieno[2,3-b]thiophenes, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: The parent compound without bromine substitution.
2,5-Dibromothiophene: A similar compound with bromine atoms on a single thiophene ring.
2,6-Dibromodithieno[3,2-b2′,3′-d]thiophene: A related compound with a different bromination pattern.
Uniqueness: 2,5-Dibromothieno[2,3-b]thiophene is unique due to its fused ring system and specific bromination pattern, which confer distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .
Properties
IUPAC Name |
2,5-dibromothieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXMMQBYLRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179812 | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-86-2 | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromothieno[2,3-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


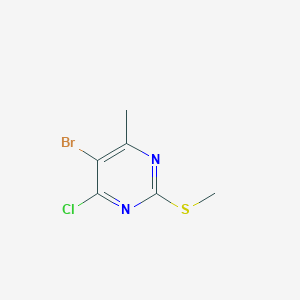
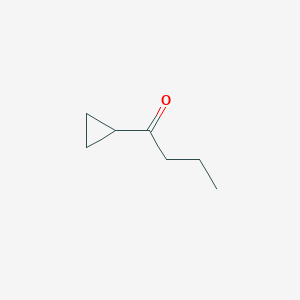
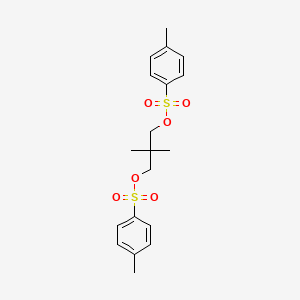

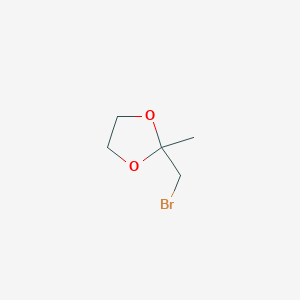




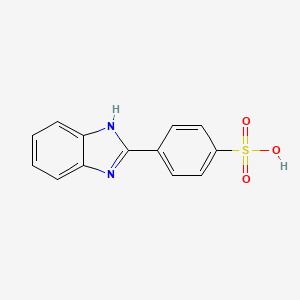



![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
